(2-Cyanophenyl)methanesulfonyl fluoride (2-Cyanophenyl)methanesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2055119-30-5
VCID: VC13611341
InChI: InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2
SMILES: C1=CC=C(C(=C1)CS(=O)(=O)F)C#N
Molecular Formula: C8H6FNO2S
Molecular Weight: 199.20 g/mol

(2-Cyanophenyl)methanesulfonyl fluoride

CAS No.: 2055119-30-5

Cat. No.: VC13611341

Molecular Formula: C8H6FNO2S

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

(2-Cyanophenyl)methanesulfonyl fluoride - 2055119-30-5

Specification

CAS No. 2055119-30-5
Molecular Formula C8H6FNO2S
Molecular Weight 199.20 g/mol
IUPAC Name (2-cyanophenyl)methanesulfonyl fluoride
Standard InChI InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2
Standard InChI Key GHPWCNBEURKKPX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CS(=O)(=O)F)C#N
Canonical SMILES C1=CC=C(C(=C1)CS(=O)(=O)F)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with two functional groups: a cyano group (-CN) at the 2-position and a methanesulfonyl fluoride (-SO2_2F) group attached to the methylene bridge. This configuration is represented by the SMILES notation C1=CC=C(C(=C1)C#N)CS(=O)(=O)F, derived from the chloride analog’s SMILES string by substituting chlorine with fluorine . The presence of the electron-withdrawing cyano and sulfonyl groups influences the compound’s reactivity, particularly in electrophilic substitution reactions and hydrogen bonding interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H6FNO2S\text{C}_8\text{H}_6\text{FNO}_2\text{S}
Molecular Weight199.20 g/mol
CAS Number2055119-30-5
Related Chloride AnalogC8H6ClNO2S\text{C}_8\text{H}_6\text{ClNO}_2\text{S} (215.66 g/mol)

Synthesis and Chemical Reactivity

Theoretical Synthesis Pathways

While no direct synthesis methods for (2-cyanophenyl)methanesulfonyl fluoride are documented, its preparation can be inferred from analogous compounds. A plausible route involves two stages:

  • Sulfonation of 2-Cyanobenzyl Chloride:
    Reacting 2-cyanobenzyl chloride with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) could yield the intermediate (2-cyanophenyl)methanesulfonyl chloride .

  • Halogen Exchange:
    Treating the chloride intermediate with potassium fluoride (KF) or potassium bifluoride (KHF2_2) in aqueous or polar aprotic solvents (e.g., DMF) would facilitate the substitution of chlorine with fluorine. This method mirrors the synthesis of methanesulfonyl fluoride from methanesulfonyl chloride .

(2-Cyanophenyl)methanesulfonyl chloride+KF(2-Cyanophenyl)methanesulfonyl fluoride+KCl\text{(2-Cyanophenyl)methanesulfonyl chloride} + \text{KF} \rightarrow \text{(2-Cyanophenyl)methanesulfonyl fluoride} + \text{KCl}

Challenges in Synthesis

  • Steric Hindrance: The ortho-substituted cyano group may impede access to the sulfonyl chloride intermediate, reducing reaction efficiency.

  • Moisture Sensitivity: Sulfonyl fluorides are hygroscopic, necessitating anhydrous conditions during synthesis .

Physicochemical Properties

Experimental Data Gaps

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group’s polarity.

  • Stability: Sulfonyl fluorides are generally stable under ambient conditions but hydrolyze slowly in aqueous media to form sulfonic acids and hydrogen fluoride .

Future Research Directions

  • Synthetic Optimization: Develop scalable methods for high-purity production.

  • Biological Screening: Evaluate inhibitory activity against serine hydrolases and proteases.

  • Thermodynamic Studies: Characterize thermal stability and decomposition pathways.

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